

# Synthesis and Characterization of Moclobemide-d4: An In-depth Technical Guide

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## Compound of Interest

Compound Name: Moclobemide-d4

Cat. No.: B12411026

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of **Moclobemide-d4** (4-chloro-N-[2-(4-morpholinyl)ethyl]-benzamide-2,3,5,6-d4), a deuterated isotopologue of the reversible monoamine oxidase A (MAO-A) inhibitor, Moclobemide. Due to its utility as an internal standard in pharmacokinetic and metabolic studies, a thorough understanding of its preparation and analytical profile is crucial for researchers in drug development and related fields.

## Physicochemical Properties and Data

**Moclobemide-d4** is a stable, deuterated form of Moclobemide, primarily used as an internal standard for its quantification by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).<sup>[1]</sup>

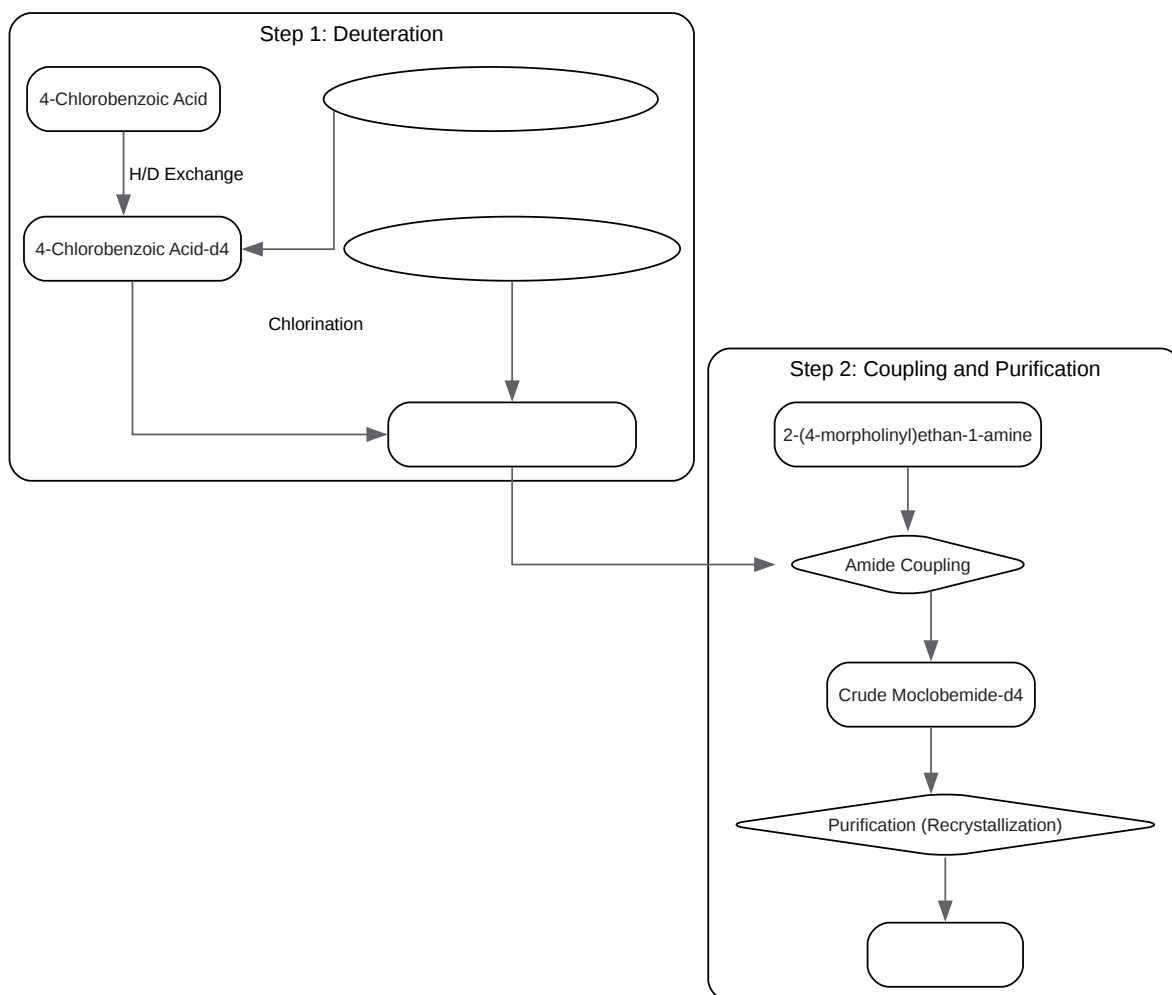
Property	Value	Reference
Chemical Formula	C <sub>13</sub> H <sub>13</sub> D <sub>4</sub> ClN <sub>2</sub> O <sub>2</sub>	[1]
Molecular Weight	272.77 g/mol	
CAS Number	2929883-33-8	[1]
Appearance	White to off-white solid	[2]
Purity	≥98%	
Solubility	Soluble in methanol.	[1]

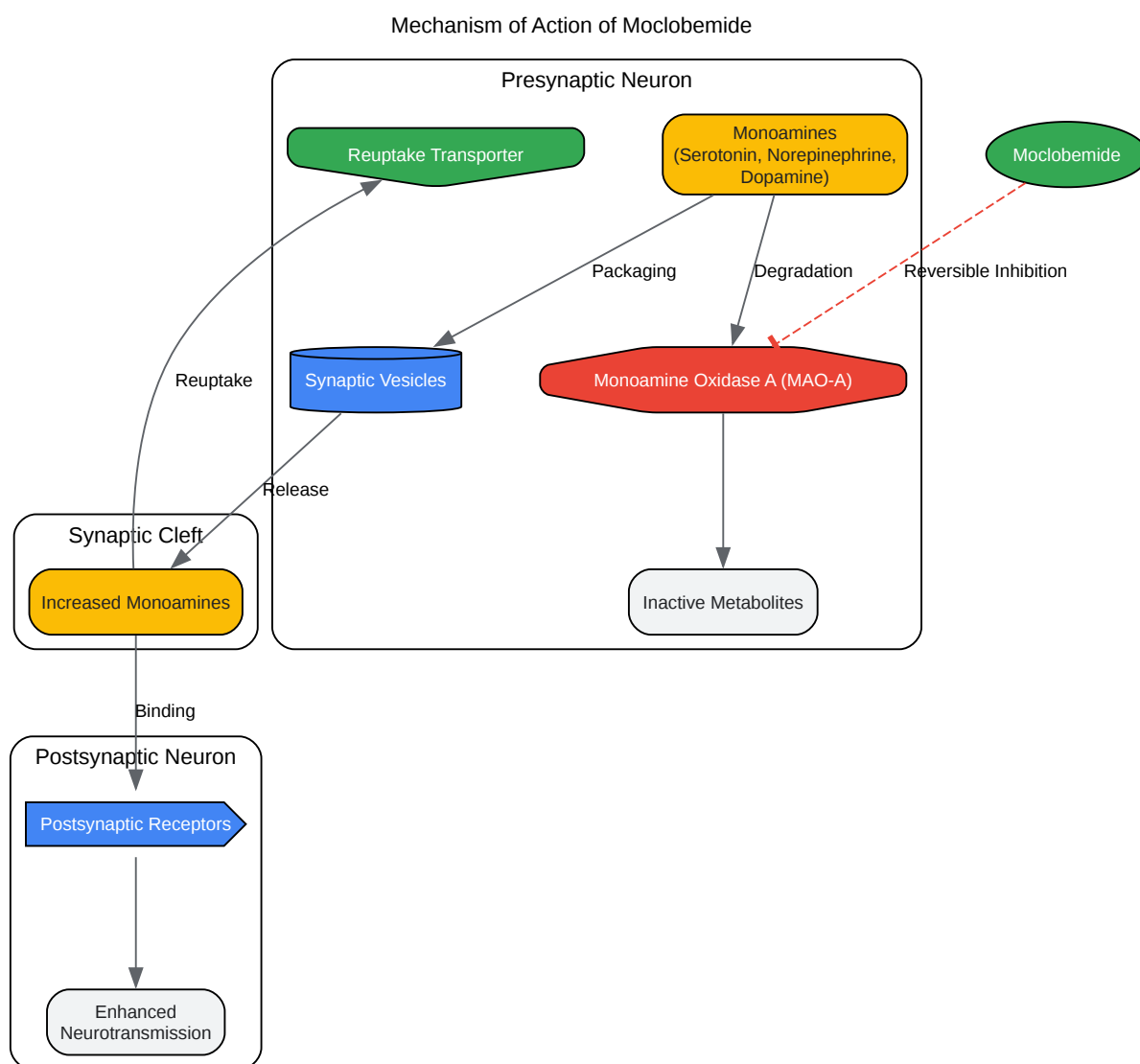
## Synthesis of Moclobemide-d4

The synthesis of **Moclobemide-d4** is achieved through a two-step process involving the preparation of a deuterated precursor, 4-chlorobenzoyl-d4 chloride, followed by its coupling with 2-(4-morpholinyl)ethan-1-amine.

## Experimental Workflow

## Synthesis Workflow of Moclobemide-d4





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## References

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